Carbonic acid, phenyl m-tolyl ester
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Overview
Description
Carbonic acid, phenyl m-tolyl ester, also known as phenyl m-tolyl carbonate, is a chemical compound that has been widely used in scientific research applications. This ester is synthesized through a simple and efficient method, making it a popular choice for various laboratory experiments.
Mechanism Of Action
The mechanism of action of carbonic acid, Carbonic acid, phenyl m-tolyl ester m-tolyl ester is not well understood, but it is believed to act as a nucleophile in organic reactions. This ester is also known to undergo hydrolysis under acidic conditions, releasing phenol and m-tolyl chloride.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of carbonic acid, Carbonic acid, phenyl m-tolyl ester m-tolyl ester. However, it is not known to have any significant toxic effects on humans or animals.
Advantages And Limitations For Lab Experiments
The advantages of using carbonic acid, Carbonic acid, phenyl m-tolyl ester m-tolyl ester in laboratory experiments include its high purity, ease of synthesis, and availability. However, the limitations of using this ester include its limited solubility in water and its sensitivity to acidic conditions.
Future Directions
For the use of carbonic acid, Carbonic acid, Carbonic acid, phenyl m-tolyl ester m-tolyl ester m-tolyl ester include its use in the synthesis of novel organic compounds and the development of more efficient synthesis methods.
Synthesis Methods
The synthesis of carbonic acid, Carbonic acid, phenyl m-tolyl ester m-tolyl ester is relatively simple and involves the reaction between phenol and m-tolyl chloride in the presence of a base catalyst such as potassium carbonate. The resulting product is a white crystalline powder that can be purified by recrystallization. This synthesis method is efficient and yields high purity products, making it a popular choice for laboratory experiments.
Scientific Research Applications
Carbonic acid, Carbonic acid, phenyl m-tolyl ester m-tolyl ester has been widely used in scientific research applications, primarily as a reagent in organic synthesis. It is commonly used as a protecting group for alcohols, amines, and carboxylic acids in organic synthesis. This ester is also used as a starting material for the synthesis of various other organic compounds.
properties
CAS RN |
17146-02-0 |
---|---|
Product Name |
Carbonic acid, phenyl m-tolyl ester |
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
(3-methylphenyl) phenyl carbonate |
InChI |
InChI=1S/C14H12O3/c1-11-6-5-9-13(10-11)17-14(15)16-12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
WIGAXRXPYDTQHP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)OC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)OC2=CC=CC=C2 |
synonyms |
Carbonic acid phenyl m-tolyl ester |
Origin of Product |
United States |
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